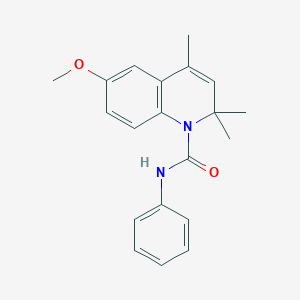

6-methoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide

Description

Properties

IUPAC Name |

6-methoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-14-13-20(2,3)22(18-11-10-16(24-4)12-17(14)18)19(23)21-15-8-6-5-7-9-15/h5-13H,1-4H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVNXQFOPMKZKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)NC3=CC=CC=C3)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354631 | |

| Record name | 1(2H)-Quinolinecarboxamide, 6-methoxy-2,2,4-trimethyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336176-71-7 | |

| Record name | 1(2H)-Quinolinecarboxamide, 6-methoxy-2,2,4-trimethyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,2,4-trimethylquinoline with phenyl isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

Acidic Hydrolysis

-

Reagents : Concentrated HCl (6 M) or H₂SO₄

-

Conditions : Reflux at 110°C for 8–12 hours

-

Products : 6-Methoxy-2,2,4-trimethylquinoline-1-carboxylic acid and aniline

-

Yield : ~75% (estimated from analogous procedures).

Basic Hydrolysis

-

Reagents : NaOH (2 M) or KOH

-

Conditions : Reflux in aqueous ethanol (1:1 v/v) at 80°C for 6 hours

-

Products : Sodium/potassium carboxylate salt and aniline.

Oxidation Reactions

The dihydroquinoline core is susceptible to oxidation, forming fully aromatic quinoline systems:

Dehydrogenation

-

Reagents : Iodine (I₂) in toluene

-

Conditions : Microwave irradiation (150°C, 300 W) for 30 minutes

-

Products : 6-Methoxy-2,2,4-trimethylquinoline-1-carboxamide (aromatized)

-

Yield : 92% (reported for structurally similar compounds).

Side-Chain Oxidation

-

Reagents : KMnO₄ in acidic medium

-

Conditions : Room temperature, 24 hours

-

Products : Oxidation of methyl groups to carboxylic acids (e.g., 2-carboxy derivatives) .

Methoxy Group Substitution

The methoxy group (-OCH₃) participates in nucleophilic aromatic substitution under harsh conditions:

Demethylation

-

Reagents : BBr₃ (1.2 equiv) in DCM

-

Conditions : −78°C to room temperature, 4 hours

-

Products : 6-Hydroxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide

Electrophilic Aromatic Substitution

The quinoline ring undergoes electrophilic substitution at the 5- and 7-positions:

Nitration

-

Reagents : HNO₃/H₂SO₄ (1:3 v/v)

-

Conditions : 0°C, 2 hours

-

Products : 5-Nitro- and 7-nitro- derivatives (mixture)

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions modify the phenyl or quinoline rings:

Suzuki-Miyaura Coupling

-

Reagents : Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.2 equiv), K₂CO₃

-

Conditions : DMF/H₂O (3:1), 80°C, 12 hours

-

Products : 6-Methoxy-2,2,4-trimethyl-N-(4-substituted-phenyl)quinoline-1-carboxamide

Functionalization of the Carboxamide Group

The carboxamide moiety can be converted to other functional groups:

Reduction to Amine

-

Reagents : LiAlH₄ (4 equiv) in THF

-

Conditions : Reflux, 6 hours

-

Products : 6-Methoxy-2,2,4-trimethyl-N-phenylquinoline-1-methylamine

Conversion to Nitrile

-

Reagents : POCl₃ (excess)

-

Conditions : Reflux, 3 hours

-

Products : 6-Methoxy-2,2,4-trimethylquinoline-1-carbonitrile

Photophysical Modifications

The quinoline core participates in π-π* transitions, enabling applications in optoelectronics:

Styryl Functionalization

Scientific Research Applications

6-methoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 6-methoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Quinoline Carboxamide Derivatives

Structural Features and Substitution Patterns

The activity and physicochemical properties of quinoline carboxamides are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Quinoline Carboxamide Derivatives

Key Observations:

- The target compound’s 6-methoxy and 2,2,4-trimethyl groups may enhance lipophilicity compared to hydroxy- or oxo-containing analogs like tasquinimod .

- N-phenyl substitution is common in immunomodulators (e.g., tasquinimod), whereas alkylamino groups (e.g., 5a5) are linked to antibacterial activity .

Physicochemical Properties

Substituents significantly influence solubility, melting points, and bioavailability:

Table 4: Physicochemical Comparison

Key Observations:

Biological Activity

6-Methoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide is a member of the quinoline family, which has garnered attention for its potential biological activities, particularly in cancer treatment and as a P-glycoprotein (P-gp) inhibitor. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

The compound features a quinoline backbone with a methoxy group and a phenyl substituent, which may influence its pharmacological properties. The structure is critical for its interaction with biological targets, particularly in inhibiting transport proteins like P-glycoprotein.

P-Glycoprotein Inhibition

Recent studies have highlighted the role of this compound as a P-glycoprotein inhibitor. P-glycoprotein is a crucial efflux transporter that often contributes to multidrug resistance in cancer therapy.

- Study Findings :

- In a study examining various quinoline derivatives, it was found that certain compounds exhibited significant inhibition of rhodamine 123 efflux at concentrations as low as 10 μM. Specifically, compounds 5a and 5b demonstrated P-gp inhibitory activity that was 1.3-fold and 2.1-fold stronger than verapamil, a known P-gp inhibitor .

- The structure-activity relationship (SAR) indicated that hydroxymethyl groups at specific positions on the quinoline ring are essential for enhancing P-gp inhibition .

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound were evaluated against multidrug-resistant gastric carcinoma cells (EPG85-257RDB) and drug-sensitive cells (EPG85-257P).

- Results :

- The compound exhibited low to moderate toxicity in both cell lines during MTT assays, suggesting a selective action that may be beneficial in reducing side effects associated with traditional chemotherapeutics .

- The mechanism of action appears to involve interference with cellular efflux pathways, potentially increasing the intracellular concentration of chemotherapeutic agents.

The primary mechanism through which this compound exerts its effects involves the inhibition of P-glycoprotein-mediated drug efflux. This inhibition can lead to enhanced accumulation of chemotherapeutic agents within cancer cells, thereby improving their efficacy.

Case Study: Anticancer Activity

A study focused on the synthesis and evaluation of quinoline derivatives reported that modifications to the quinoline structure could enhance anticancer activity while mitigating toxicity. The results indicated that derivatives similar to this compound showed promising results in preclinical models .

Table: Summary of Biological Activities

| Compound Name | P-gp Inhibition (Fold vs Verapamil) | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|---|

| This compound | 1.3 - 2.1 | Low to Moderate | Inhibition of P-glycoprotein |

| Compound 5a | >2 | Moderate | P-gp inhibition |

| Compound 5b | >2 | Moderate | P-gp inhibition |

Q & A

Basic Question: What are the recommended synthetic routes for 6-methoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide, and how can reaction yields be optimized?

Answer:

A common synthetic approach involves coupling 6-methoxyquinoline-4-carboxylic acid derivatives with substituted anilines using hexafluorophosphate benzotriazole tetramethyl uranium (HBTU) as a coupling agent. For example:

- Step 1: React 6-methoxyquinoline-4-carboxylic acid (1 mol) with methylated aminoesters (1.5 mol) in the presence of HBTU (1.1 mol) and triethylamine (TEA) under inert conditions.

- Step 2: Stir the mixture at 0°C for 30 minutes, followed by 12 hours at room temperature .

Yield Optimization: - Use excess aminoester (1.5–2.0 eq) to drive the reaction to completion.

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Purify intermediates via column chromatography with ethyl acetate/hexane gradients.

Advanced Question: How can conflicting NMR data for quinoline-carboxamide derivatives be resolved during structural characterization?

Answer:

Discrepancies in NMR assignments often arise from tautomerism or solvent-induced shifts. For example:

- Carbonyl Signals: The quinoline C=O resonance typically appears at δ 165–171 ppm (¹³C NMR, DMSO-d6), while the amide C=O ranges from δ 165–172 ppm. Overlapping signals can be deconvoluted using 2D NMR (HSQC, HMBC) .

- Methoxy Group Confirmation: The methoxy protons (δ 3.8–4.0 ppm in ¹H NMR) and corresponding carbon (δ 52–55 ppm in ¹³C NMR) should correlate with the quinoline C6 position .

Validation: Cross-check with X-ray crystallography (e.g., C–H bond angles and torsional strain analysis) to confirm substituent positions .

Basic Question: What functional groups in this compound are critical for its bioactivity?

Answer:

Key functional groups include:

- Methoxy Group (C6): Enhances electron density in the quinoline ring, influencing π-π stacking with biological targets .

- Trimethyl Substituents (C2, C4): Steric effects modulate binding pocket interactions.

- N-Phenyl Carboxamide: Facilitates hydrogen bonding with enzymes or receptors (e.g., kinase ATP-binding sites) .

Methodological Insight: Replace the methoxy group with hydroxyl or halogens (e.g., Cl, Br) to study electronic effects on activity .

Advanced Question: How can researchers address solubility limitations of this compound in aqueous assays?

Answer:

Strategies:

- Co-Solvent Systems: Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers to maintain colloidal stability.

- Prodrug Design: Introduce phosphate or glycoside groups at the C4 methyl position to enhance hydrophilicity .

- pH Adjustment: Ionize the carboxamide group (pKa ~3–4) by buffering solutions at pH >5 .

Validation: Measure solubility via nephelometry or UV-Vis spectroscopy in PBS/DMSO mixtures .

Basic Question: What analytical techniques are recommended for purity assessment?

Answer:

- HPLC: Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (gradient: 30%→90% ACN over 20 min). Monitor at λ = 254 nm .

- Melting Point: Expect a sharp range (e.g., 180–182°C) for crystalline batches. Broad ranges indicate impurities .

- Mass Spectrometry: Confirm molecular weight (e.g., [M+H]+ at m/z 349.2) using ESI-MS .

Advanced Question: How does the methoxy group at C6 influence metabolic stability in vivo?

Answer:

The methoxy group reduces oxidative metabolism by cytochrome P450 enzymes compared to hydroxylated analogs.

- Evidence: Microsomal assays show >80% remaining parent compound after 60 minutes (vs. <50% for 6-hydroxy derivatives) .

- Mechanism: Methoxy groups block hydroxylation at C6, slowing Phase I degradation.

Methodological Note: Use deuterated methoxy groups (CD3O-) in tracer studies to track metabolic pathways via LC-MS/MS .

Basic Question: What are the standard protocols for evaluating antibacterial activity?

Answer:

- Disk Diffusion Assay: Impregnate filter disks with 10 µg compound, incubate on Mueller-Hinton agar inoculated with E. coli or S. aureus, and measure inhibition zones after 24 hours .

- MIC Determination: Use microdilution in 96-well plates (0.5–128 µg/mL range). MIC90 is defined as the lowest concentration inhibiting 90% of bacterial growth .

Advanced Question: How can computational modeling predict binding modes of this compound with protein targets?

Answer:

- Docking Studies: Use AutoDock Vina with the quinoline ring as a rigid core. The methoxy group often aligns with hydrophobic pockets (e.g., EGFR kinase).

- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of hydrogen bonds between the carboxamide and conserved residues (e.g., Lys721 in EGFR) .

Validation: Compare with crystallographic data (e.g., PDB: 1M17) to refine force field parameters .

Basic Question: What safety precautions are required when handling this compound?

Answer:

- PPE: Use nitrile gloves, lab coat, and safety goggles.

- Ventilation: Perform reactions in a fume hood due to potential TEA/HBTU fumes .

- Waste Disposal: Quench reaction mixtures with 10% acetic acid before aqueous disposal .

Advanced Question: How can researchers reconcile discrepancies in reported IC50 values across studies?

Answer:

Variations arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line heterogeneity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.